N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea
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Overview
Description
N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea is a synthetic organic compound that features a thiourea functional group. This compound is notable for its unique structure, which includes a chromen-4-yloxy moiety and a chloro-substituted benzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea typically involves multiple steps:
Formation of the Chromen-4-yloxy Intermediate: The initial step involves the synthesis of the chromen-4-yloxy intermediate. This can be achieved through the reaction of 3,4-dihydro-2H-chromen-4-one with appropriate reagents under controlled conditions.
Introduction of the Chloro-Substituted Benzyl Group: The chromen-4-yloxy intermediate is then reacted with a chloro-substituted benzyl halide in the presence of a base to form the desired benzyl ether.
Thiourea Formation: The final step involves the reaction of the benzyl ether with allyl isothiocyanate to form the thiourea derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea exerts its effects involves interactions with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The chromen-4-yloxy moiety may also contribute to its biological activity by interacting with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]urea: Similar structure but with a urea group instead of thiourea.
N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiocarbamate: Contains a thiocarbamate group.
Uniqueness
N-allyl-N’-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
1-[[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)phenyl]methyl]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-2-11-22-20(26)23-13-15-16(21)7-5-9-18(15)25-19-10-12-24-17-8-4-3-6-14(17)19/h2-9,19H,1,10-13H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVMPBZNBXOELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCC1=C(C=CC=C1Cl)OC2CCOC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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